molecular formula C9H11N3O2 B1447788 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 1071629-82-7

6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Cat. No.: B1447788
CAS No.: 1071629-82-7
M. Wt: 193.2 g/mol
InChI Key: AHTHERYYDAKGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (molecular formula: C₁₁H₁₃N₃O₂) is a bicyclic heterocyclic compound featuring a partially saturated pyrido[4,3-c]pyridazinone core with an acetyl substituent at the 6-position. This scaffold combines a pyridazine ring fused to a tetrahydropyridine ring, conferring unique conformational rigidity and electronic properties. The acetyl group enhances lipophilicity and serves as a critical pharmacophore in interactions with biological targets, such as bromodomains (BET proteins) and G protein-coupled receptors (GPR119) .

Properties

IUPAC Name

6-acetyl-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(13)12-3-2-8-7(5-12)4-9(14)11-10-8/h4H,2-3,5H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTHERYYDAKGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=NNC(=O)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Steps

  • Ethyl 3-methylpyridazine-4-carboxylate is a key starting material, prepared either from ethyl acetoacetate or ethyl 2-chloroacetoacetate. The latter route is preferred for gram-scale synthesis and higher overall yields.
  • Aldimines are synthesized by reacting appropriate aldehydes with amines in dichloromethane, followed by drying with magnesium sulfate and filtration, typically yielding quantitative conversion without further purification.

Reaction Conditions and Optimization

Entry Catalyst (mol%) Temperature (°C) Time Microwave (MW) Conversion (%) Yield (%)
1 10 165 25 min Yes - 8
2 20 140 9 h Yes 44 -
3 20 135 3 h Yes 74 54
4 20 135 9 h Yes 85 55
5 30 135 3 h Yes 82 48

Table 1: Effect of catalyst loading, temperature, and microwave irradiation on the synthesis of tetrahydropyridopyridazinones.

  • Increasing catalyst loading and reaction temperature improves conversion and yield.
  • Microwave heating significantly reduces reaction times compared to conventional heating.
  • Optimal yields (~50-55%) are achieved with 20 mol% Cu(OTf)2 at 135 °C for 3–9 hours under microwave conditions.

Mechanistic Insights

  • The reaction proceeds via nucleophilic addition of the enol form of the β-dicarbonyl substrate (or equivalent) to the N-amino pyridazine derivative.
  • This is followed by oxidative dehydrogenation facilitated by molecular oxygen, generating a cyclized intermediate.
  • The intermediate undergoes dehydration and ring closure to yield the tetrahydropyridopyridazinone scaffold.
  • The use of oxygen atmosphere and acetic acid as additive enhances the oxidative step and overall reaction efficiency.

Advantages and Challenges

  • Advantages:

    • One-step synthesis combining Mannich-type addition and ring closure.
    • Microwave-assisted heating reduces reaction time and improves yields.
    • Use of Lewis acid catalysis enables mild and selective cyclization.
    • The method is versatile with respect to substrate scope, allowing various aryl substitutions.
  • Challenges:

    • Moderate yields (~50%) require optimization for scale-up.
    • Harsh conditions (high temperature, Lewis acid) may limit sensitive functional groups.
    • Isolation of pure products necessitates chromatographic purification due to side products.

Summary Table of Preparation Methodology

Step Reagents/Conditions Outcome/Notes
Synthesis of ethyl 3-methylpyridazine-4-carboxylate From ethyl 2-chloroacetoacetate, multi-step synthesis High overall yield, gram scale feasible
Aldimine formation Aldehyde + amine, reflux in dichloromethane, MgSO4 Quantitative yield, no purification needed
Mannich-type reaction & ring closure Cu(OTf)2 catalyst (20 mol%), microwave heating 135 °C, 3–9 h Simultaneous addition and cyclization, 50–55% yield
Purification Filtration, column chromatography Pure tetrahydropyridopyridazinone derivatives

Chemical Reactions Analysis

Types of Reactions

6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyridazinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

The structural and functional attributes of 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one are best contextualized against related derivatives and analogs. Key comparisons are outlined below:

Core Structural Variations
Compound Name Core Structure Substituents Molecular Weight Key Biological Activity
This compound Pyrido[4,3-c]pyridazinone 6-acetyl 219.24 g/mol BET inhibition , GPR119 agonism
7-Alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one (CRCM5484) Thieno[2,3-d]pyrimidinone 7-alcanoyl ~350 g/mol* BET-BDII selectivity
6-Benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrazone (Endralazine) Pyrido[4,3-c]pyridazinone 6-benzoyl, 3-hydrazone 269.30 g/mol Antihypertensive
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Pyrido[4,3-d]pyrimidinone 2-methyl 179.22 g/mol GPR119 agonism (EC₅₀: 40 nM–14 µM)

Notes:

  • Core differences: Pyridazinone (pyridazine-derived) vs. Thieno-fused analogs (e.g., CRCM5484) introduce sulfur, enhancing π-π stacking interactions .
  • Substituent effects: The 6-acetyl group in the target compound improves binding to BET bromodomains compared to 7-alcanoyl derivatives, as shown in SAR studies . Benzoyl substituents (e.g., Endralazine) increase steric bulk, favoring antihypertensive activity via distinct mechanisms .
Pharmacological and Physicochemical Properties
  • Lipophilicity: The 6-acetyl derivative (LogP ~1.5) is less lipophilic than benzoyl analogs (LogP ~2.8) but more than 2-methylpyrimidinones (LogP ~0.9), influencing membrane permeability and target engagement .
  • Selectivity: The pyridazinone core exhibits higher selectivity for BET BDII domains compared to thieno-pyrimidinones, which bind promiscuously to both BD1 and BD2 .
  • Synthetic Accessibility: 6-Acetyl derivatives are synthesized via N-acetylation of tetrahydropyrido precursors, while thieno-pyrimidinones require multi-step annulation, increasing complexity .

Key Insights :

  • BET inhibition: Thieno-pyrimidinones (e.g., CRCM5484) show higher potency due to sulfur-enhanced interactions but lack acetyl-driven selectivity .
  • GPR119 agonism: Pyridazinones with 6-acetyl groups achieve sub-micromolar EC₅₀ values, outperforming pyrimidinone analogs .

Biological Activity

6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a bicyclic compound belonging to the pyridazinone class. Its unique structure and functional groups contribute to its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

  • IUPAC Name : 6-acetyl-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
  • Molecular Formula : C9H11N3O2
  • Molecular Weight : 193.21 g/mol
  • CAS Number : 1071629-82-7

The compound features a pyridazine ring fused with a tetrahydropyridine ring and an acetyl group at the 6-position. This configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors, leading to various pharmacological effects. The precise pathways and molecular targets are subjects of ongoing investigation.

Key Mechanisms:

  • Enzyme Inhibition : Potential inhibition of phosphodiesterases (PDEs), which play a role in cellular signaling.
  • Receptor Interaction : Possible modulation of neurotransmitter receptors affecting central nervous system functions.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazinones have shown effectiveness against various bacterial strains and fungi .

Anticancer Properties

Research has indicated potential anticancer activity linked to this compound through mechanisms such as apoptosis induction in cancer cell lines. For example:

  • Case Study : A derivative was tested on MCF-7 breast cancer cells and exhibited selective cytotoxicity while inducing apoptosis .

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Some studies suggest that related pyridazine derivatives can effectively reduce inflammation in experimental models .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineBicyclicAnticancer
6-acetyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl]pyridin-2-amineBicyclicPDE Inhibition

The unique structural characteristics of this compound provide distinct biological properties compared to its analogs.

Research Findings and Case Studies

  • In vitro Studies : Various in vitro assays have been conducted to evaluate the cytotoxic effects on cancer cell lines and microbial strains.
  • In vivo Models : Animal studies are being performed to assess the pharmacokinetics and therapeutic efficacy in disease models.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one?

A five-step synthesis starting from 4-piperidone derivatives is widely used. The process involves:

Piperidone functionalization : React 4-piperidone with glyoxylic acid and hydrazine under solvent-free conditions to form the tetrahydropyridazine core .

Acetylation : Introduce the acetyl group via nucleophilic substitution or condensation reactions, monitored by TLC for reaction completion .

Purification : Recrystallize the product using ethanol/water mixtures to achieve >95% purity .
Key challenges: Optimizing reaction time and temperature to avoid side products like over-acetylated derivatives.

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify hydrogen environments (e.g., acetyl group resonance at δ 2.1–2.3 ppm) and carbon backbone .
  • HRMS : Validate molecular weight (C10_{10}H13_{13}N3_{3}O2_{2}, theoretical MW: 207.10) with <2 ppm error .
  • IR : Confirm carbonyl stretching (C=O) at ~1680–1720 cm1^{-1} .

Q. Q3. What preliminary biological assays are suitable for evaluating its activity?

  • Antihypertensive screening : Measure vasodilation in isolated rat aortic rings, referencing its structural analog Endralazine (CAS 39715-02-1), which acts via hydrazine-mediated NO release .
  • Antifolate activity : Test inhibition of dihydrofolate reductase (DHFR) using in vitro enzyme assays, comparing to 2,4-diamino-tetrahydropyridopyrimidine derivatives .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data?

Case example: Discrepancies in DHFR inhibition potency may arise from:

  • Stereochemical variations : Use chiral HPLC to separate enantiomers and test individual isomers .
  • Solubility differences : Pre-saturate assay buffers with DMSO (≤0.1%) to ensure compound dissolution .
  • Enzyme source variability : Validate DHFR purity (e.g., recombinant human vs. bacterial) via SDS-PAGE .

Q. Q5. What strategies improve yield in large-scale synthesis?

  • Flow chemistry : Implement continuous flow reactors for the solvent-free glyoxylic acid/hydrazine step to enhance reproducibility .
  • Microwave-assisted acetylation : Reduce reaction time from 6 hours to 30 minutes, minimizing thermal degradation .
  • Byproduct analysis : Use LC-MS to identify and quantify impurities (e.g., deacetylated byproducts) for process optimization .

Q. Q6. How can structure-activity relationships (SAR) guide derivative design?

  • Acetyl group modifications : Replace the acetyl moiety with benzoyl (CAS 65322-72-7) to assess hydrophobic interactions in receptor binding .
  • Ring saturation effects : Compare activity of 5,6,7,8-tetrahydro derivatives with fully aromatic analogs (e.g., pyrido[4,3-c]pyridazine) to evaluate conformational flexibility .
  • Hydrazone derivatives : Synthesize 3-hydrazone analogs (e.g., Endralazine) to probe redox-sensitive pharmacological pathways .

Q. Q7. What mechanistic studies elucidate its interaction with biological targets?

  • Molecular docking : Model binding to DHFR (PDB ID 1U72) using AutoDock Vina, focusing on hydrogen bonding with Asp27 and hydrophobic contacts with Phe31 .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) for target engagement .
  • Metabolite profiling : Identify adducts like γ-OH-PdG (from genotoxicity studies) using LC-MS/MS, referencing acrolein-DNA adduct methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.